Lactose-monohydrat

Pharmaceutical Excipients Powder Technology Stability Studies

α-Lactose monohydrate (5% w/w crystal water) is the thermodynamically most stable lactose polymorph, officially harmonized across USP-NF 2024 Issue 3, Ph. Eur., and JP. Choose it over anhydrous lactose for moisture-sensitive APIs: its deliquescence point remains at 98–99% RH, versus 89% RH for β-anhydrous, reducing API degradation risk. Spray-dried grades deliver excellent flowability and rapid tablet disintegration essential for immediate-release dosage forms. Multi-compendial sourcing eliminates redundant release testing and accelerates regulatory dossier preparation across US, EU, and JP filings.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
Cat. No. B13396421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose-monohydrat
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2
InChIKeyHBDJFVFTHLOSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose Monohydrate: Core Excipient Identity and Procurement Baseline


Lactose monohydrate (α-lactose monohydrate) is a crystalline disaccharide composed of galactose and glucose, obtained from bovine milk, and widely used as a filler, diluent, and binder in pharmaceutical and nutraceutical solid oral dosage forms [1]. It is characterized by a water content of approximately 5% (w/w) as crystal water and exists as the thermodynamically most stable polymorph among lactose forms [2][3]. The compound is officially monographed in the USP-NF, Ph. Eur., and JP, with a harmonized standard becoming official in USP-NF 2024 Issue 3 .

Lactose Monohydrate Procurement: Why Substitution with Other Lactose Grades or Alternative Diluents Introduces Formulation Risk


Generic substitution of lactose monohydrate with other lactose polymorphs (e.g., anhydrous β-lactose, stable α-anhydrous lactose) or alternative diluents (e.g., mannitol, microcrystalline cellulose, dibasic calcium phosphate dihydrate) cannot be assumed equivalent due to significant divergences in hygroscopicity, moisture sorption kinetics, disintegration behavior, compressibility, and phase stability under varying relative humidity (RH) and temperature conditions [1][2]. Even among chemically identical α-lactose monohydrate materials, physical processing (e.g., spray-dried vs. milled) introduces quantifiable differences in flowability, compressibility, and amorphous content that directly impact manufacturing consistency and final dosage form performance [3]. Failure to verify these performance-critical attributes can lead to batch-to-batch variability, caking during storage, altered drug release profiles, and out-of-specification tablet hardness or disintegration times.

Lactose Monohydrate: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Superior Resistance to Moisture-Induced Caking: α-Lactose Monohydrate vs. Anhydrous β-Lactose

α-Lactose monohydrate demonstrates substantially lower hygroscopicity and forms friable cakes at 75% relative humidity (RH), in contrast to anhydrous β-lactose, which is hygroscopic at 75% RH and forms hard, problematic cakes [1]. This distinction is critical for preventing blockages in high-speed tableting equipment and ensuring powder flow consistency during manufacturing [1].

Pharmaceutical Excipients Powder Technology Stability Studies

Predictable and Rapid Disintegration: α-Lactose Monohydrate vs. Anhydrous α-Lactose in Immediate-Release Tablets

Tablets compressed from α-lactose monohydrate disintegrate rapidly in water due to fast liquid uptake and dissolution of interparticulate bonds [1]. In direct contrast, tablets prepared from anhydrous α-lactose fail to disintegrate when contacted with water; instead, they dissolve slowly during the disintegration procedure as a result of poor water penetration caused by precipitation of α-lactose monohydrate within the pores [1].

Tablet Formulation Disintegration Testing Solid Dosage Forms

Wider Stability Window Against Deliquescence: α-Lactose Monohydrate vs. β-Anhydrate and α-Anhydrate Forms

The deliquescence point (RH₀) of α-lactose monohydrate is significantly higher than that of β-anhydrate and stable α-anhydrate across the temperature range of 20–50 °C [1]. At 20 °C, the monohydrate deliquesces at 99% RH, while β-anhydrate and stable α-anhydrate deliquesce at 89% RH and 87% RH, respectively [1]. This indicates that the monohydrate remains crystalline and non-deliquescent under a wider range of ambient humidity conditions.

Polymorph Stability Water Activity Excipient Storage

Flowability and Compressibility: Spray-Dried α-Lactose Monohydrate Outperforms Milled α-Lactose Monohydrate

Among different physical grades of α-lactose monohydrate, spray-dried material (e.g., Flowlac® 100) exhibits superior flow properties and higher compressibility compared to milled lactose (e.g., M-200), which demonstrates very poor flowability [1][2]. Milled lactose particles are irregular shards with rough surfaces and high aspect ratio, whereas spray-dried particles are spherical and more free-flowing [3]. This physical differentiation is critical for direct compression applications where consistent die filling is required.

Direct Compression Powder Flow Tableting Performance

Pharmacopoeial Harmonization: Lactose Monohydrate Benefits from a Globally Aligned Monograph

Lactose monohydrate is the subject of a harmonized monograph across USP-NF, Ph. Eur., and JP, which simplifies regulatory submissions for products marketed in multiple regions . The monograph explicitly notes that lactose monohydrate may be modified as to its physical characteristics and may contain varying proportions of amorphous lactose, providing flexibility while maintaining compendial identity . In contrast, anhydrous lactose has a separate monograph that is not harmonized to the same extent.

Regulatory Compliance Excipient Monograph Quality Standards

Lactose Monohydrate: Evidence-Backed Application Scenarios for Informed Procurement


High-Speed Direct Compression of Moisture-Sensitive APIs

When formulating moisture-sensitive active pharmaceutical ingredients (APIs) via direct compression, spray-dried α-lactose monohydrate should be selected for its combination of low hygroscopicity, rapid disintegration, and excellent flowability [1][2][3]. The data show that α-lactose monohydrate is less hygroscopic at 75% RH than β-lactose anhydrous, reducing the risk of moisture-induced API degradation [1]. Additionally, its superior flow properties (relative to milled lactose) enable consistent die filling at high press speeds, minimizing tablet weight variability [2][3].

Immediate-Release Tablet Formulations Requiring Rapid Drug Dissolution

For immediate-release tablets where rapid and complete drug dissolution is critical, α-lactose monohydrate is the preferred diluent over anhydrous α-lactose. Head-to-head studies demonstrate that α-lactose monohydrate tablets disintegrate very quickly in water, whereas anhydrous α-lactose tablets fail to disintegrate and instead dissolve slowly via a different mechanism [1]. This ensures that the API is released promptly from the monohydrate-based matrix, meeting USP dissolution specifications for immediate-release products [1].

Manufacturing in Facilities with Fluctuating or High Ambient Humidity

In manufacturing environments where relative humidity is not tightly controlled or where storage conditions may approach 80–90% RH, α-lactose monohydrate offers a wider safety margin against deliquescence compared to anhydrous lactose forms [1]. The monohydrate's deliquescence point is 99% RH at 20 °C (decreasing only to 98% RH at 50 °C), whereas β-anhydrate deliquesces at 89% RH at 20 °C [1]. This 10–12% RH advantage translates to a substantially lower probability of moisture-induced phase transitions, caking, or dissolution during processing and storage [1].

Global Regulatory Submissions Requiring Compendial Compliance

For pharmaceutical products intended for marketing in the United States, European Union, and Japan, lactose monohydrate sourced to the harmonized USP-NF/Ph. Eur./JP monograph simplifies regulatory dossier preparation [1]. The harmonized standard eliminates discrepancies in identification tests, impurity limits, and microbial requirements across the three major pharmacopoeias [1]. This reduces the need for multiple release testing protocols and facilitates seamless technology transfer across international manufacturing sites.

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